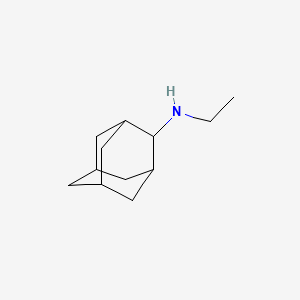

N-ethyladamantan-2-amine

CAS No.:

Cat. No.: VC15730836

Molecular Formula: C12H21N

Molecular Weight: 179.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21N |

|---|---|

| Molecular Weight | 179.30 g/mol |

| IUPAC Name | N-ethyladamantan-2-amine |

| Standard InChI | InChI=1S/C12H21N/c1-2-13-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-13H,2-7H2,1H3 |

| Standard InChI Key | LBUOWFRNFOQBRE-UHFFFAOYSA-N |

| Canonical SMILES | CCNC1C2CC3CC(C2)CC1C3 |

Introduction

Structural Characteristics and Molecular Properties

N-Ethyladamantan-2-amine belongs to the adamantane family, a class of diamondoid hydrocarbons renowned for their high symmetry and thermal stability. The compound’s structure consists of a ten-carbon adamantane cage with an ethylamine group (-NHCHCH) attached to the second carbon atom. This substitution introduces both basicity and conformational rigidity, influencing its reactivity and intermolecular interactions .

Molecular Formula and Connectivity

The molecular formula reflects the adamantane backbone (CH) combined with an ethylamine moiety (CHNH). The SMILES notation CCNC1C2CC3CC(C2)CC1C3 precisely encodes the connectivity, highlighting the ethyl group’s attachment to the amine nitrogen and the adamantane cage’s bridged cyclohexane rings . The InChIKey LBUOWFRNFOQBRE-UHFFFAOYSA-N serves as a unique identifier for digital databases, enabling rapid retrieval of structural and physicochemical data.

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 179.30 g/mol | |

| Predicted CCS ([M+H]) | 138.2 Ų | |

| Boiling Point | Not reported | — |

| Solubility | Likely polar aprotic solvents | — |

The collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into the compound’s gas-phase conformation. For instance, the [M+H] adduct exhibits a CCS of 138.2 Ų, suggesting a compact structure resistant to deformation under electrophoretic conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the alkylation of 2-aminoadamantane with ethyl iodide in the presence of a base such as potassium carbonate. Under reflux conditions, the amine’s lone pair attacks the electrophilic ethyl iodide, yielding N-ethyladamantan-2-amine. Subsequent treatment with hydrochloric acid produces the hydrochloride salt, enhancing stability and solubility.

Representative Procedure:

-

Combine 2-aminoadamantane (1 equiv), ethyl iodide (1.2 equiv), and KCO (2 equiv) in anhydrous dimethylformamide.

-

Reflux at 110°C for 12 hours under nitrogen.

-

Quench with aqueous HCl, extract with dichloromethane, and purify via recrystallization from ethanol.

Industrial-Scale Manufacturing

Industrial protocols scale this reaction while integrating advanced purification techniques. Continuous-flow reactors enhance yield and reduce side products, while chromatography and crystallization ensure >98% purity. Process optimization focuses on minimizing solvent waste and energy consumption, aligning with green chemistry principles.

Analytical and Spectroscopic Profiling

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the [M+H] ion confirms the molecular formula with a measured m/z of 180.17468 (calculated: 180.1752) . Fragmentation patterns reveal cleavage at the amine-adamantane bond, producing dominant ions at m/z 135 (adamantyl fragment) and 45 (ethylamine) .

Predicted Collision Cross-Sections

The following adduct-specific CCS values aid in compound identification via ion mobility spectrometry:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H] | 180.1747 | 138.2 |

| [M+Na] | 202.1566 | 147.6 |

| [M+NH] | 197.2012 | 150.7 |

These metrics enable differentiation from structural analogs in complex mixtures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume